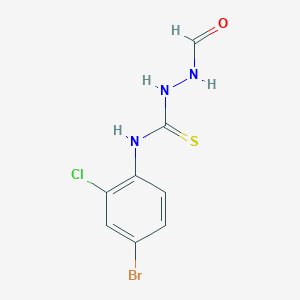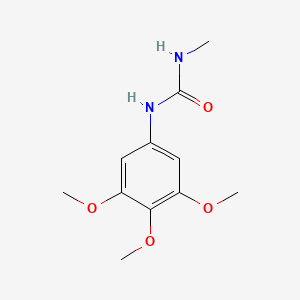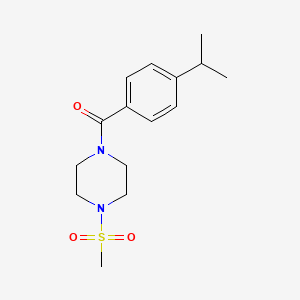
N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. BCTC has been widely used as a tool compound to study the physiological and pathological roles of TRPV1.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide blocks the activation of TRPV1 by binding to the channel pore and preventing the influx of calcium ions. TRPV1 activation leads to the influx of calcium ions into the cytosol, which triggers a series of downstream signaling events. This compound effectively inhibits these downstream signaling events by blocking the influx of calcium ions, thereby providing a powerful tool for studying the physiological and pathological roles of TRPV1.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid, thereby reducing pain sensation, inflammation, and fever. This compound has also been shown to inhibit the growth and migration of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a powerful tool for studying the physiological and pathological roles of TRPV1. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are some limitations to the use of this compound in lab experiments. This compound is not completely selective for TRPV1 and may have off-target effects on other ion channels. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide and TRPV1. One potential direction is the development of more potent and selective TRPV1 antagonists for use in the treatment of pain, inflammation, and other TRPV1-related disorders. Another potential direction is the investigation of the role of TRPV1 in cancer and the development of TRPV1-targeted anticancer therapies. Finally, the role of TRPV1 in metabolic disorders, such as type 2 diabetes, is an area of active research, and this compound may have potential as a treatment for these disorders.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-2-formylhydrazinecarbothioamide has been extensively used in scientific research to investigate the physiological and pathological roles of TRPV1. TRPV1 is widely expressed in various tissues, including the nervous system, cardiovascular system, and gastrointestinal system. It plays a critical role in pain sensation, thermoregulation, and inflammation. This compound has been shown to block the activation of TRPV1 by capsaicin, heat, and acid, thereby providing a powerful tool for studying the function of TRPV1 in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3OS/c9-5-1-2-7(6(10)3-5)12-8(15)13-11-4-14/h1-4H,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXDHPVJGUXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4687006.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4687009.png)

![2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B4687015.png)
![1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4687019.png)

![N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4687031.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4687032.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4687041.png)

![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4687044.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4687072.png)